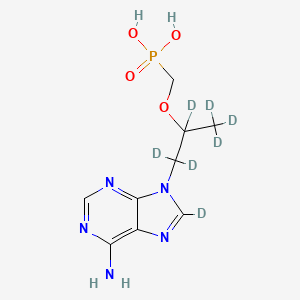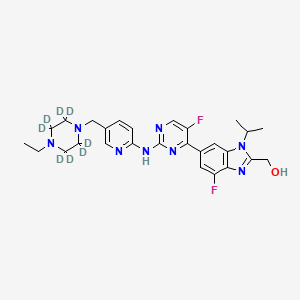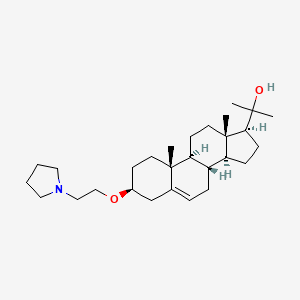
20-HC-Me-Pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-HC-Me-Pyrrolidine: is a potent inhibitor of Aster proteins, specifically targeting Aster-A, Aster-B, and Aster-C. It effectively blocks the ability of these proteins to bind and transfer cholesterol, thereby inhibiting the movement of low-density lipoprotein (LDL) cholesterol to the endoplasmic reticulum (ER) .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 20-HC-Me-Pyrrolidine involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the 20-HC-Me group. Industrial production methods often involve optimizing these reactions for higher yield and purity .
Analyse Chemischer Reaktionen
20-HC-Me-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
20-HC-Me-Pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aster proteins and their role in cholesterol metabolism.
Biology: Researchers use it to investigate the biological pathways involving cholesterol transport and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism, such as cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol-related pathways
Wirkmechanismus
The mechanism of action of 20-HC-Me-Pyrrolidine involves its potent inhibition of Aster proteins. By binding to these proteins, it prevents them from interacting with cholesterol, thereby blocking the transfer of cholesterol to the endoplasmic reticulum. This inhibition disrupts the normal cholesterol transport pathways, leading to reduced cholesterol levels in cells .
Vergleich Mit ähnlichen Verbindungen
20-HC-Me-Pyrrolidine is unique in its high specificity and potency towards Aster proteins. Similar compounds include:
Traxivitug: Another Aster protein inhibitor with different binding affinities.
BDC2.5 mimotope: A compound with similar inhibitory effects but different molecular targets.
Antitumor agent-67: A compound with broader biological activities, including Aster protein inhibition.
These compounds highlight the uniqueness of this compound in its specific targeting and inhibition of Aster proteins, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H47NO2 |
|---|---|
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |
InChI |
InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |
InChI-Schlüssel |
DKATTWHEAIAIAT-XMLICAENSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


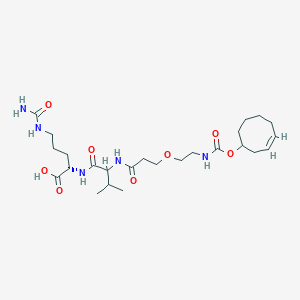
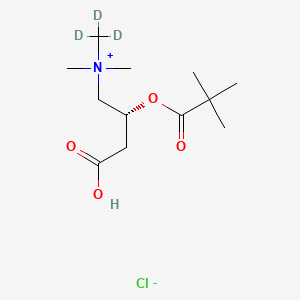
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

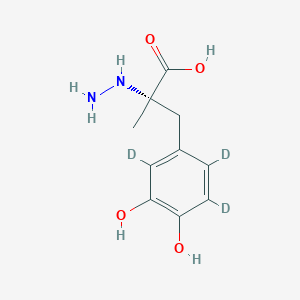
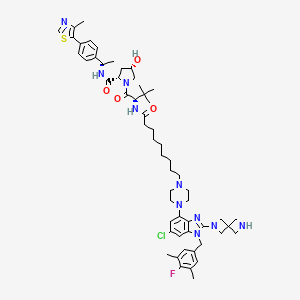
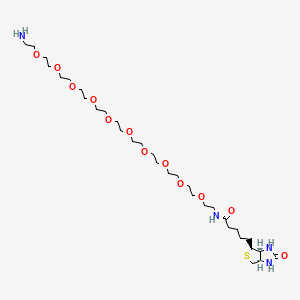
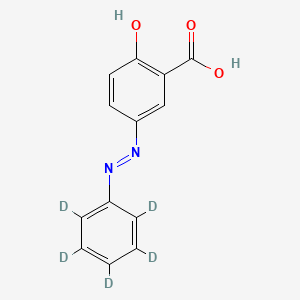

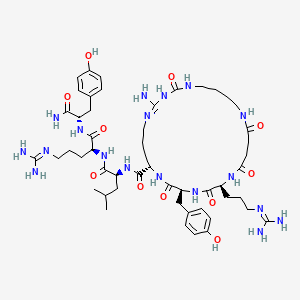
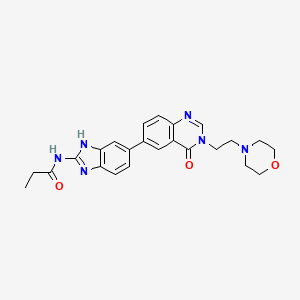
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
